molecular formula C6H9N3O B13601936 2-Amino-2-(pyrimidin-2-yl)ethan-1-ol

2-Amino-2-(pyrimidin-2-yl)ethan-1-ol

Cat. No.: B13601936
M. Wt: 139.16 g/mol
InChI Key: ONSUNACLMWEBFE-UHFFFAOYSA-N
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Description

2-Amino-2-(pyrimidin-2-yl)ethan-1-ol is a heterocyclic compound that contains both an amino group and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of the pyrimidine ring, a privileged structure in medicinal chemistry, allows for diverse biological activities, making it a valuable scaffold for drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(pyrimidin-2-yl)ethan-1-ol typically involves the reaction of pyrimidine derivatives with appropriate amines. One common method involves the reaction of 2-chloropyrimidine with ethanolamine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(pyrimidin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, dihydropyrimidine derivatives, and various substituted pyrimidine compounds .

Scientific Research Applications

2-Amino-2-(pyrimidin-2-yl)ethan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(pyrimidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the pyrimidine ring can participate in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s pharmacological effects .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-amino-2-pyrimidin-2-ylethanol

InChI

InChI=1S/C6H9N3O/c7-5(4-10)6-8-2-1-3-9-6/h1-3,5,10H,4,7H2

InChI Key

ONSUNACLMWEBFE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C(CO)N

Origin of Product

United States

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